molecular formula C22H15N3O6 B11537378 N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide

N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide

Cat. No.: B11537378
M. Wt: 417.4 g/mol
InChI Key: MXBMRUCEARQXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(3-Nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide is a synthetic small molecule featuring a phthalimide (1,3-dioxoisoindole) core, a structure known for its diverse biological activities. This compound is of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The structural motif of the phthalimide is found in compounds with documented pharmacological properties. For instance, related phthalimide-based molecules have been identified as potent inhibitors of mycobacterial enzymes, such as cyclopropane mycolic acid synthase 1 (CmaA1), which is essential for Mycobacterium tuberculosis cell wall synthesis . Inhibitors of this pathway demonstrate strong antimycobacterial activity, suggesting potential applications for this compound class in infectious disease research . Furthermore, phthalimide derivatives have been successfully developed into approved drugs, such as apremilast, which acts as a phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor . This acetamide-substituted derivative, characterized by its nitrophenoxy and phenylacetamide side chains, is intended for use in Research Use Only . It is a valuable building block for chemical synthesis, a candidate for high-throughput screening in drug discovery programs, and a tool compound for investigating structure-activity relationships (SAR). Researchers can utilize it to explore potential mechanisms of action, including enzyme inhibition and modulation of key biological pathways involved in proliferation and inflammation.

Properties

Molecular Formula

C22H15N3O6

Molecular Weight

417.4 g/mol

IUPAC Name

N-[4-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]phenyl]acetamide

InChI

InChI=1S/C22H15N3O6/c1-13(26)23-14-5-7-15(8-6-14)24-21(27)19-10-9-18(12-20(19)22(24)28)31-17-4-2-3-16(11-17)25(29)30/h2-12H,1H3,(H,23,26)

InChI Key

MXBMRUCEARQXDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Comparative Analysis of Coupling Agents

Coupling AgentLigandSolventYield (%)
Pd₂(dba)₃XantphosToluene65
CuI1,10-PhenanthrolineDMF42
Pd(OAc)₂BINAPDioxane58

Data adapted from and highlights Pd₂(dba)₃/Xantphos as the most efficient system, minimizing side products like dehalogenated byproducts.

Nitrophenoxy Group Installation

The 3-nitrophenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) on 5-chloroisoindoline-1,3-dione. Source specifies refluxing with 3-nitrophenol and potassium carbonate in DMF at 110°C for 12 hours, achieving 85% conversion. Competing pathways include:

  • Para-substitution : Favored due to steric hindrance at ortho positions.

  • Nitration post-functionalization : Alternative routes involving nitration after phenoxy attachment show lower regioselectivity (<50% desired product).

Final Amide Bond Formation

Acetylation of the aniline intermediate is performed using acetic anhydride in pyridine. Source reports a 92% yield after 4 hours at 25°C, with excess pyridine acting as both base and solvent. Critical purity checks via HPLC (C18 column, 70:30 acetonitrile/water) confirm <1% residual starting material.

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from methanol. Source emphasizes the importance of gradient elution to separate nitro-containing byproducts. Characterization data includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.21–7.18 (m, 11H, aromatic), 2.11 (s, 3H, CH₃).

  • HRMS : m/z 417.0952 [M+H]⁺ (calc. 417.0958).

Challenges and Optimization Strategies

Nitro Group Stability

The 3-nitrophenoxy group is prone to reduction under hydrogenation conditions. Source notes that replacing hydrogen gas with ammonium formate in catalytic transfer hydrogenation retains the nitro moiety while reducing other sensitive groups.

Solvent Selection

  • DMF vs. NMP : N-Methyl-2-pyrrolidone (NMP) increases reaction rates but complicates removal due to high boiling point (202°C).

  • Green chemistry alternatives : Cyclopentyl methyl ether (CPME) offers comparable efficiency with lower toxicity.

Industrial-Scale Considerations

Kilogram-scale synthesis (per) uses continuous flow reactors to enhance heat transfer and reduce reaction times by 40%. Key parameters:

  • Residence time : 8 minutes

  • Throughput : 12 g/h

  • Purity : 99.2% by HPLC

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s solubility and bioavailability.

Reaction Conditions :

  • Acidic : 6M HCl, reflux (80–100°C, 4–6 hours)

  • Basic : 2M NaOH, 60°C, 2 hours

Product :
N-4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenylacetic acid\text{N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetic acid}

Applications :

  • Enhances polarity for improved pharmacokinetics.

Reduction of the Nitrophenoxy Group

The nitro group (-NO2_2) on the phenoxy ring can be selectively reduced to an amine (-NH2_2) using catalytic hydrogenation or metal-based reductants.

Reaction Conditions :

MethodReagents/ConditionsYield
Catalytic HydrogenationH2_2 (1 atm), 10% Pd/C, ethanol, 25°C85%
Sodium DithioniteNa2_2S2_2O4_4, H2_2O, pH 978%

Product :
N-4-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenylacetamide\text{N-{4-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide}

Key Insight :
The resulting amine can serve as a handle for further functionalization (e.g., acylation, alkylation).

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to the nitro group) undergoes NAS with strong nucleophiles such as amines or thiols.

Example Reaction :
3-Nitrophenoxy+NH2R3-(R-amino)phenoxy+HNO2\text{3-Nitrophenoxy} + \text{NH}_2\text{R} \rightarrow \text{3-(R-amino)phenoxy} + \text{HNO}_2

Conditions :

  • DMF, K2_2CO3_3, 80°C, 12 hours

  • Nucleophile: Piperidine or morpholine

Product :
N-4-[5-(3-(piperidin-1-yl)phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenylacetamide\text{N-{4-[5-(3-(piperidin-1-yl)phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide}

Applications :

  • Modifies electronic properties for targeted drug design.

Ester Hydrolysis of Structural Analogs

While the parent compound lacks an ester group, analogs with ester functionalities (e.g., phenyl acetate derivatives) undergo hydrolysis:

Reaction :
R-OAc+H2OR-OH+CH3COOH\text{R-OAc} + \text{H}_2\text{O} \rightarrow \text{R-OH} + \text{CH}_3\text{COOH}

Conditions :

  • Lipase enzymes (e.g., Candida antarctica lipase B) in phosphate buffer (pH 7.4).

Photodegradation

The nitroaromatic moiety renders the compound susceptible to UV-induced degradation, forming quinone-like byproducts.

Experimental Data :

ParameterValue
λmax\lambda_{\text{max}}320 nm (in methanol)
Half-life (UV-C)45 minutes
Major Byproduct1,2-Dihydroxyisoindole-3-one

Implications :

  • Stability considerations for storage and formulation.

Interaction with Biological Nucleophiles

In biological systems, the compound reacts with thiols (e.g., glutathione) via Michael addition or SNAr mechanisms.

Observed Reaction :
Isoindole-dione+GSHThioether adduct\text{Isoindole-dione} + \text{GSH} \rightarrow \text{Thioether adduct}

Kinetics :

  • Second-order rate constant: k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} (pH 7.4, 37°C) .

Scientific Research Applications

Anticancer Activity

N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide has shown promising anticancer properties in various studies. For instance:

  • In vitro Studies : The compound exhibited significant growth inhibition against several cancer cell lines, with percent growth inhibitions ranging from 51% to 86% depending on the specific cell line tested. It was particularly effective against SNB-19 and OVCAR-8 cell lines, indicating its potential as a lead compound for further development in oncology .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. Preliminary investigations suggest effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .

Antitubercular Activity

A related series of compounds based on the phenoxy-acetamide structure have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. The most potent derivatives demonstrated MIC values as low as 4 µg/mL against both wild-type and rifampin-resistant strains . This highlights the potential of this structural class in addressing tuberculosis treatment challenges.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Key findings from SAR studies include:

  • Nitro Group Positioning : The positioning of the nitro group on the phenoxy ring significantly influences anticancer efficacy.
  • Dioxo Isoindole Core : Variations in substituents on the isoindole core have been shown to modulate both potency and selectivity towards different cancer cell lines.

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, a series of N-Aryl derivatives were synthesized and evaluated for their anticancer activity. Among these, this compound showed superior growth inhibition against multiple cancer types compared to other derivatives .

Case Study 2: Antimicrobial Potential

A study investigating the antimicrobial properties of similar compounds demonstrated that those with a nitrophenoxy moiety exhibited enhanced activity against Gram-positive bacteria. The findings suggest that structural modifications can lead to improved antimicrobial agents .

Mechanism of Action

The mechanism of action of N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to various biological effects. The isoindole moiety also plays a role in stabilizing the compound and enhancing its interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with phthalimide derivatives sharing key structural features, such as isoindole-1,3-dione cores and variable substituents.

Substituent Effects on Molecular Properties

A comparison of molecular formulas, masses, and substituents is summarized in Table 1.

Table 1. Structural and Molecular Comparison of Phthalimide Derivatives

Compound Name Molecular Formula Average Mass Key Substituents
Target Compound C₂₂H₁₅N₃O₆ 417.37 5-(3-Nitrophenoxy), 4-phenylacetamide
3-Chloro-N-phenyl-phthalimide () C₁₄H₈ClNO₂ 257.67 3-Chloro, N-phenyl
N-[4-(Difluoromethoxy)phenyl]-2-(1,3-dioxo-isoindol-2-yl)acetamide () C₁₇H₁₂F₂N₂O₄ 346.29 4-Difluoromethoxy, acetamide
4-(5-Bromo-1,3-dioxo-isoindol-2-yl)-butyryl N-(substituted phenyl) amides () Variable ~400–450 5-Bromo, butyryl amide
CPPHA () C₂₂H₁₆ClN₂O₄ 422.83 4-Chloro, hydroxybenzamide
[5-(3-Nitrophenoxy)-1,3-dioxo-isoindol-2-yl]acetic acid () C₁₆H₁₀N₂O₇ 342.26 3-Nitrophenoxy, acetic acid

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound and enhances polarity and may influence redox properties compared to halogenated analogs (e.g., 3-chloro in -bromo in ).
  • Amide vs.
2.2.1. Anticonvulsant Activity

Brominated phthalimide derivatives (e.g., 4-(5-bromo-1,3-dioxo-isoindol-2-yl)-butyryl amides in ) showed anticonvulsant activity in the maximal electroshock (MES) test at 30 mg/kg, with reduced neurotoxicity for compounds bearing bulky substituents (e.g., 3d, 3i) . The target compound’s nitro and acetamide groups may modulate similar ion channel interactions but require empirical validation.

2.2.2. NO Donor Activity

Phthalimide-linked nitrate esters (–6) demonstrated NO-mediated analgesic and anti-inflammatory effects but exhibited mutagenicity (0–4,803 revertants/μmol in Ames tests). The 3-nitrophenoxy group in the target compound may act as a non-mutagenic alternative for NO-related signaling, though direct evidence is lacking .

2.2.3. Receptor Modulation

CPPHA (), a chloro- and hydroxybenzamide-substituted phthalimide, acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluR5). This highlights the role of substituent positioning (e.g., para-chloro vs. meta-nitro) in receptor specificity .

Biological Activity

N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide, also known by its CAS number 311777-82-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological assays that highlight its pharmacological properties.

Molecular Structure

The molecular formula of this compound is C22H15N3O6, with a molecular weight of 417.37 g/mol. The compound features a complex structure that includes an isoindole core and a nitrophenoxy substituent.

PropertyValue
Molecular FormulaC22H15N3O6
Molecular Weight417.37 g/mol
CAS Number311777-82-9

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Standard Drug Comparison
Staphylococcus aureus32Nitrofurazone (16)
Escherichia coli64Gentamicin (8)
Candida albicans16Miconazole (8)

The compound exhibited notable activity against Staphylococcus aureus and Candida albicans , suggesting its potential as an antimicrobial agent. However, it showed limited effectiveness against Escherichia coli .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated that the compound possesses significant free radical scavenging properties.

Table 2: Antioxidant Activity Data

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

At a concentration of 100 µg/mL, the compound demonstrated an impressive scavenging activity of 85% , highlighting its potential as an antioxidant agent.

The biological mechanisms underlying the activity of this compound have been explored in several studies. The compound is believed to exert its effects through the inhibition of key enzymes involved in microbial growth and oxidative stress pathways.

Case Studies

Several case studies have documented the efficacy of this compound in various biological settings:

  • Study on Bacterial Inhibition : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited bacterial growth in vitro compared to standard antibiotics .
  • Antioxidant Evaluation : Another research effort focused on evaluating the antioxidant properties of this compound in cellular models revealed that it effectively reduced oxidative stress markers in treated cells .

Q & A

What synthetic methodologies are optimal for preparing N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-isoindol-2-yl]phenyl}acetamide, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (e.g., 88–97% yield for analogous phthalimide derivatives) significantly improves efficiency compared to traditional reflux methods (50–91% yield) by reducing reaction time and side-product formation . Key steps include:

  • Step 1: Reacting substituted phenols with phthalic anhydride derivatives in polar aprotic solvents (e.g., DMF) under controlled heating.
  • Step 2: Introducing the acetamide moiety via coupling agents like EDCI/HOBt.
    Optimization Tip: Monitor reaction progress via TLC (ethyl acetate/hexane mobile phase) and purify via recrystallization or column chromatography .

How can researchers resolve contradictions in reported yields for analogous compounds?

Answer:
Yield discrepancies often arise from:

  • Solvent purity (e.g., anhydrous DMF vs. technical grade).
  • Heating methods (microwave irradiation ensures uniform heating vs. uneven reflux conditions).
  • Workup protocols (e.g., crystallization vs. chromatography).
    Methodological Recommendation: Replicate high-yield conditions (e.g., microwave synthesis at 100–120°C for 30 minutes) and validate purity via HPLC or NMR .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of the 3-nitrophenoxy group (δ ~7.5–8.5 ppm for aromatic protons) and acetamide carbonyl (δ ~168–170 ppm).
  • IR Spectroscopy: Identify isoindole-1,3-dione C=O stretches (~1770 cm⁻¹) and nitrophenoxy NO₂ asymmetric stretches (~1520 cm⁻¹).
  • HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~450–460) .

How can computational modeling predict the compound’s binding affinity for neurological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with mGlu receptors (e.g., mGlu5), focusing on the nitrophenoxy group’s electrostatic interactions with Arg/Lys residues.
  • MD Simulations (GROMACS): Assess stability of the phthalimide core in hydrophobic binding pockets over 100-ns trajectories.
    Validation: Compare predicted binding energies (ΔG ~-9 kcal/mol) with experimental IC50 values from radioligand assays .

What strategies mitigate nitro group reduction during biological assays?

Answer:
The 3-nitrophenoxy group is prone to enzymatic reduction (e.g., by nitroreductases), forming reactive intermediates. Mitigation approaches include:

  • Stabilization: Use electron-withdrawing substituents (e.g., fluorine) on the phenyl ring to reduce electron density at the nitro group.
  • Assay Conditions: Conduct experiments under anaerobic conditions or add inhibitors like dicoumarol (10 µM) .

How does the crystal structure inform solubility and formulation studies?

Answer:
Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) reveals intermolecular H-bonds between the acetamide NH and isoindole carbonyl, contributing to low aqueous solubility (<1 mg/mL).
Formulation Strategies:

  • Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
  • Synthesize phosphate prodrugs via esterification of the phenolic oxygen .

What are the key challenges in scaling up synthesis, and how are they addressed?

Answer:

  • Challenge 1: Microwave synthesis is difficult to scale industrially.
    Solution: Transition to continuous flow reactors with controlled temperature/pressure.
  • Challenge 2: Purification of nitro-containing byproducts.
    Solution: Optimize gradient elution in preparative HPLC (e.g., 40–70% acetonitrile) .

How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Core Modifications: Replace phthalimide with succinimide to reduce hepatotoxicity.
  • Substituent Effects: Introduce methyl groups at the phenylacetamide position to enhance metabolic stability (t1/2 > 4 hours in microsomal assays).
    SAR Validation: Test derivatives in in vitro cytotoxicity models (e.g., HepG2 cells) and compare logP values (target range: 2.5–3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.